Aluminum ammonium sulfate

概要

説明

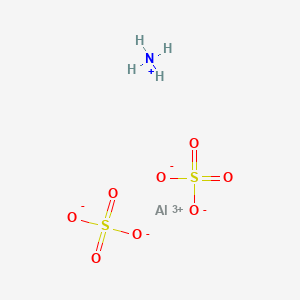

Aluminum ammonium sulfate, also known as ammonium alum, is a white crystalline double sulfate . It is colorless, odorless, and water-soluble . It is used in manufacturing medicines and baking powder, and in dyeing, tanning, and papermaking . It is also used in developing baths for black and white photographs .

Synthesis Analysis

The synthesis of Aluminum Ammonium Sulfate involves the reaction between NH4Al(SO4)2·12H2O and NH3·H2O . Thermodynamic analyses have shown that four kinds of alumina hydrate might be formed at 120–200 °C, and ammonioalunite might be formed at temperatures over 180 °C . A hydrothermal reaction crystallization method was applied to this reaction .Molecular Structure Analysis

The molecular formula of Aluminum Ammonium Sulfate is AlH4NO8S2 . Its molecular weight is 237.15 g/mol . The compound is made up of Aluminum (Al), Ammonium (NH4), and Sulfate (SO4) ions .Chemical Reactions Analysis

The reaction between ammonium sulphate with aluminium oxide has been studied . It was confirmed by X-ray diffraction and chemical analysis that three intermediate reaction products, (NH4)3Al(SO4)3, NH4Al(SO4)2 and Al2(SO4)3, are formed . Aluminum ion reacts with aqueous ammonia to produce a white gelatinous precipitate of Al(OH)3 .Physical And Chemical Properties Analysis

Aluminum Ammonium Sulfate is soluble in water, glycerol, and is insoluble in ethanol . It is light, nonmagnetic, and non-sparking . It stands second among metals in the scale of malleability, and sixth in ductility .科学的研究の応用

Extraction of Alumina from High-Alumina Fly Ash

Aluminum ammonium sulfate can be used to extract alumina from high-alumina fly ash, a kind of solid waste generated from coal-fired power plants . The high-alumina fly ash is activated by the ammonium sulfate method, and the alumina is efficiently extracted . This process is an important step in achieving the high value-added utilization of fly ash .

Water Treatment

Aluminum ammonium sulfate is commonly used as a coagulant in the purification of drinking water and wastewater treatment . It helps to remove impurities and suspended particles by causing them to clump together, facilitating their removal through sedimentation or filtration .

Coagulation-Flocculation Treatment

In a year-long study, the effectiveness of coagulation-flocculation treatment using aluminum sulfate was evaluated on a very polluted site . The treatment was found to be effective in removing several physicochemical properties, such as hydrogen potential (pH), electrical conductivity, turbidity, organic matter, ammonium (NH +4 ), phosphate (PO 43− ), nitrate (NO 3− ), nitrite (NO 2− ), calcium (Ca 2+ ), magnesium (Mg 2+), total hardness (TH), chloride (Cl −), bicarbonate (HCO 3− ), sulfate (SO 42− ), iron (Fe 3+ ), manganese (Mn 2+ ), aluminum (Al 3+ ), potassium (K + ), sodium (Na + ), complete alkalimetric titration (TAC), and dry residue (DR) .

Use as a Repellent in Agriculture

Aluminum ammonium sulfate has been evaluated for its use as a repellent on row crops (salad, brassica, carrots, and other vegetable crops), combinable crops (grains, pulses, and oilseed rape), grassland (primarily amenity and sports turf), orchards and forestry, amenity, and ornamentals including use on hard surfaces .

作用機序

Target of Action

Aluminum ammonium sulfate, also known as ammonium alum, is a white crystalline double sulfate . It primarily targets bacteria, acting as a bacteriostatic agent . It also targets the sweat glands in humans, reducing perspiration and body odor .

Mode of Action

The compound works by creating an environment that inhibits bacterial growth. When mixed with sweat, it forms a solution with a slightly acidic pH, typically ranging from 3 to 5 . This acidic environment is unfavorable for bacterial growth, thus acting as a deodorant . In addition, it is used as a bird and animal repellent .

Biochemical Pathways

It is known that the compound can interact with various ions in the body, such as aluminum, ammonium, and sulfate ions

Pharmacokinetics

Aluminum ammonium sulfate is highly soluble in water, non-volatile, and non-persistent in soils . After ingestion or topical application, it is assumed to dissociate into its constituent ions (aluminum, ammonium, and sulfate) before absorption

Result of Action

The primary result of aluminum ammonium sulfate action is the inhibition of bacterial growth, leading to reduced body odor when used as a deodorant . When used as a repellent, it deters birds and animals from the treated areas .

Action Environment

The action of aluminum ammonium sulfate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a repellent can be influenced by the presence of other attractive or repelling factors in the environment .

Safety and Hazards

Aluminum Ammonium Sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Aluminum-containing adjuvants have been used for over 90 years to enhance the immune response to vaccines . Recent work has significantly advanced our understanding of the physical, chemical, and biological properties of these adjuvants, offering key insights on underlying mechanisms . Given the long-term success of aluminum adjuvants, they should continue to represent the “gold standard” against which all new adjuvants should be compared .

特性

IUPAC Name |

aluminum;azanium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQXXBOSCBRNNT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-26-1 (ammonium salt (2:1:1)-dodecahydrate) | |

| Record name | Aluminum ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051428 | |

| Record name | Ammonium aluminum sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] White crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Aluminum ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in glycerol; practically insoluble in alcohol., One gram dissolves in about 20 mL cold , 1.5 mL boiling water., Soluble in dilute acid. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.45 at 20 °C, Colorless crystals, white granules or powder; styptic taste; density: 1.65; mp 94.5 °C. At about 250 °C it becomes anhydrous; decomposes above 280 °C. One gram dissolves 7 mL in water, 0.5 mL boil water; freely soluble in glycerol; practically insoluble in alcohol. The aqueous solution is acid to litmus; pH of 0.05 molar solution: 4.6. /Dodecahydrate/ | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Electrophysiological recordings were made here from the whole chorda tympani nerve in gerbil to understand the interactive effect of astringent-tasting molecules with a broad spectrum of tastants including mono- and divalent salts, bitter compounds, acids, and sweeteners. The astringent tasting compounds were tannic acid (24 mM at pH's 2.9 and 5.5), aluminum ammonium sulfate (30 mM), aluminum potassium sulfate (10 mM) and gallic acid (30 mM). Hydrochloric acid (1 mM, pH 2.9) was also tested to control for acidity, since aqueous solutions of astringent-tasting compounds are acidic. ... The aluminum salts inhibited the chorda tympani responses to all stimuli tested., ...Electrophysiological recordings were made from the gerbil chorda tympani nerve and the rat lingual nerve. ...The astringent compounds tested were: tannic acid, tartaric acid, gallic acid, aluminum ammonium sulfate and aluminum potassium sulfate. ...The aluminum salts were tested at concentrations up to 160 mM only at low pH's. All compounds rapidly (and at lower concentrations, reversibly) stimulate the chorda tympani nerve in a concentration-dependent manner at all pH's tested. The rapidity and reversibility of the chorda tympani responses suggest that astringent-tasting compounds interact directly with taste cells rather than indirectly by precipitating salivary proteins. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Aluminum ammonium sulfate | |

Color/Form |

White powder, COLORLESS HEXAGONAL CRYSTALS | |

CAS RN |

7784-25-0 | |

| Record name | Aluminum ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium aluminum sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium ammonium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU64XYB1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

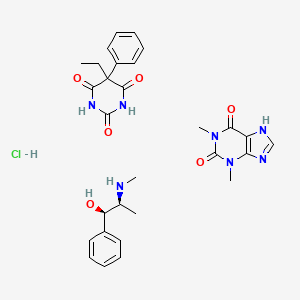

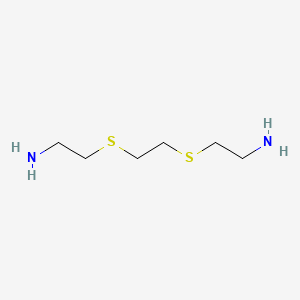

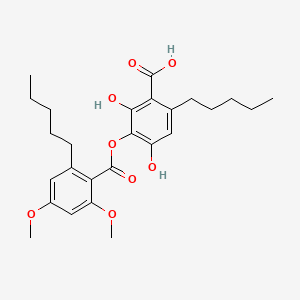

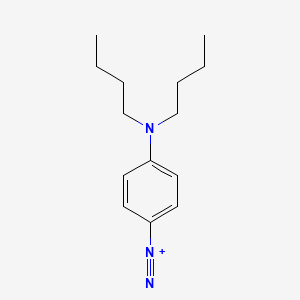

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)